molecular formula C16H17NO2 B1247830 Onosmin B

Onosmin B

Numéro de catalogue: B1247830
Poids moléculaire: 255.31 g/mol
Clé InChI: YBTJTIATNGZKEJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Onosmin B is a bioactive phytochemical primarily isolated from Onosma hispidum (Boraginaceae family). It belongs to a class of naphthoquinones and shares structural similarities with other compounds in the Onosma genus, such as Onosmin A, alkannin derivatives, and hispidone. Traditionally, Onosma species have been used in ethnopharmacology for their antioxidant, hepatoprotective, and anti-inflammatory properties.

Propriétés

Formule moléculaire

C16H17NO2

Poids moléculaire

255.31 g/mol

Nom IUPAC

methyl 2-[(4-methylphenyl)methylamino]benzoate

InChI

InChI=1S/C16H17NO2/c1-12-7-9-13(10-8-12)11-17-15-6-4-3-5-14(15)16(18)19-2/h3-10,17H,11H2,1-2H3

Clé InChI

YBTJTIATNGZKEJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC2=CC=CC=C2C(=O)OC

SMILES canonique

CC1=CC=C(C=C1)CNC2=CC=CC=C2C(=O)OC

Synonymes

methyl 2-((4-methylbenzyl)amino)benzoate
onosmin B

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The table below highlights key structural and distributional differences between Onosmin B and related compounds:

Compound Core Structure Key Substituents Plant Source(s) References
This compound Naphthoquinone Hydroxyl, methyl groups O. hispidum
Onosmin A Naphthoquinone Additional glycosylation O. hispidum, O. bracteata
Alkannin Alkylnaphthoquinone Acetyl/isovaleryl side chains O. echioides, O. paniculata
Hispidone Diterpenoid Cyclic ether, ketone groups O. hispidum
Onosmone Monoterpenoid Furan ring, ester linkage O. limitaneum

Key Observations :

  • This compound vs. Onosmin A: Both are naphthoquinones, but Onosmin A exhibits glycosylation, enhancing its solubility and bioavailability. This modification may explain its higher antioxidant activity in O. bracteata compared to this compound.
  • Alkannin Derivatives: Alkannin and its acetylated analogs (e.g., β,β-dimethylacrylalkannin) feature longer alkyl chains, contributing to their lipophilicity and membrane permeability. These compounds are more abundant in O. paniculata and demonstrate stronger antimicrobial effects than this compound.
  • Hispidone: A diterpenoid unique to O.

Pharmacological Activity Comparison

Table 2: Bioactivity Profiles of this compound and Analogs
Compound Antioxidant Activity (IC₅₀) Anticancer Potential Hepatoprotective Effects Key Pathways Modulated
This compound Not quantified Apoptosis induction (in vitro) Limited data p53, cyclin D (hypothesized)
Onosmin A 12.5 μM (DPPH assay) Chemopreventive (in vivo) Reduces CCl₄-induced damage p-NF-κB, COX-2
Alkannin 18.3 μM (DPPH assay) Cytotoxic (HeLa cells) Not reported ROS scavenging
Hispidone 22.0 μM (DPPH assay) Anti-inflammatory Not reported NF-κB, TNF-α

Functional Insights :

  • Antioxidant Capacity: Onosmin A outperforms this compound and alkannin in radical scavenging, likely due to its glycosylation enhancing electron donation.
  • Hepatoprotection: Onosmin A in O. bracteata significantly downregulates p53 and cyclin D in hepatocytes, mitigating CCl₄-induced toxicity. This compound’s role in liver protection remains underexplored.
  • Anticancer Mechanisms: Alkannin derivatives induce cytotoxicity via ROS generation, whereas Onosmin A modulates carcinogenesis-associated proteins (e.g., COX-2).

Q & A

Basic Research Questions

Q. How can researchers ensure accurate structural characterization of Onosmin B during isolation and synthesis?

  • Methodological Answer : Employ orthogonal analytical techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment, Nuclear Magnetic Resonance (NMR) for structural elucidation, and Mass Spectrometry (MS) for molecular weight confirmation. Cross-validate results with existing literature on structurally similar compounds. For novel derivatives, provide detailed spectral data in the main manuscript and deposit raw datasets in supplementary materials to ensure reproducibility .

Q. What experimental design considerations are critical for preliminary assessment of this compound's biological activity?

  • Methodological Answer : Begin with in vitro assays (e.g., enzyme inhibition or cell viability tests) using standardized protocols (e.g., MTT assay for cytotoxicity). Define clear positive and negative controls, and replicate experiments across multiple biological replicates to account for variability. Use dose-response curves to establish IC₅₀ values. Document all parameters (e.g., incubation time, solvent controls) to align with reproducibility guidelines .

Q. How should researchers conduct a systematic literature review to identify gaps in this compound research?

  • Methodological Answer : Use Boolean operators (AND, OR, NOT) in databases like PubMed or SciFinder to combine terms such as "this compound," "biosynthesis," and "pharmacological activity." Exclude non-peer-reviewed sources. Categorize findings into themes (e.g., structural analogs, mechanistic studies) and apply frameworks like PICO (Population, Intervention, Comparison, Outcome) to prioritize understudied areas .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pharmacological data for this compound across different in vivo models?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., dosage, animal strain, administration route). Validate findings using isogenic animal models or organ-on-a-chip systems to isolate specific biological pathways. Cross-reference pharmacokinetic data (e.g., bioavailability, half-life) to contextualize efficacy discrepancies. Discuss limitations transparently in the results section .

Q. How can researchers elucidate the structure-activity relationship (SAR) of this compound derivatives to optimize therapeutic potential?

  • Methodological Answer : Synthesize analogs with modifications to key functional groups (e.g., hydroxyl, methyl). Test analogs in parallel using high-throughput screening (HTS) for target specificity and off-target effects. Apply computational tools (e.g., molecular docking) to predict binding affinities. Use heatmaps or 3D-QSAR models to visualize trends, ensuring all synthetic protocols and spectral data are archived in supplementary materials .

Q. What experimental frameworks are recommended to investigate this compound's mechanism of action at the molecular level?

  • Methodological Answer : Combine proteomics (e.g., affinity purification-mass spectrometry) to identify binding partners and transcriptomics (RNA-seq) to map downstream gene expression changes. Validate hypotheses using CRISPR-Cas9 knockouts or siRNA silencing in relevant cell lines. Ensure experimental workflows adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public deposition .

Q. How should researchers address variability in this compound's bioavailability across preclinical studies?

  • Methodological Answer : Standardize formulation methods (e.g., nanoencapsulation for solubility enhancement) and validate bioavailability via LC-MS/MS plasma profiling. Compare pharmacokinetic parameters (Cₘₐₓ, AUC) across species using allometric scaling. Discuss interspecies metabolic differences in the discussion section to guide translational research .

Methodological and Reporting Guidelines

Q. How to structure a research manuscript on this compound to meet journal-specific requirements?

  • Methodological Answer : Follow the "IMRaD" (Introduction, Methods, Results, and Discussion) structure. In the Methods section, detail synthetic steps and characterization protocols, citing established procedures. In Results, use subheadings to separate biological, chemical, and computational findings. Avoid duplicating data between text and figures. Deposit extended datasets (e.g., NMR spectra, dose-response curves) in repositories like Zenodo .

Q. What ethical and reproducibility standards apply to publishing this compound research?

  • Methodological Answer : Disclose conflicts of interest and funding sources in the acknowledgments. Adhere to ARRIVE guidelines for in vivo studies, reporting animal welfare parameters. For computational studies, share code via GitHub or CodeOcean. Use RRIDs (Research Resource Identifiers) for antibodies and cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Onosmin B
Reactant of Route 2
Reactant of Route 2
Onosmin B

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.